molecular formula C13H13F2N5OS B2376828 N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097897-38-4

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No. B2376828
CAS RN: 2097897-38-4
M. Wt: 325.34
InChI Key: DJJKQLCMMRVENW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Researchers have explored the microwave-assisted synthesis of hybrid molecules containing this compound, focusing on their biological activities. These molecules have been tested for antimicrobial, antilipase, and antiurease activities, with some demonstrating good to moderate antimicrobial activity against specific microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity, showcasing the compound's potential in the development of antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Agent Development

A series of novel compounds derived from this chemical structure have been synthesized and evaluated for their antimicrobial activities. Interestingly, most of these compounds exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

Synthesis and Antimicrobial Evaluation

Further research into piperazine and triazolo-pyrazine derivatives synthesized from this compound revealed superior antimicrobial activity against specific bacterial strains. Molecular docking studies supported these findings, suggesting the compound's role in the development of more potent antimicrobials (Patil et al., 2021).

Anti-TMV and Antimicrobial Activities

The synthesis of urea and thiourea derivatives of piperazine doped with this compound has shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This research underscores the compound's potential in antiviral and antimicrobial applications (Reddy et al., 2013).

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5OS/c14-9-2-1-3-10(15)12(9)17-13(21)20-6-4-19(5-7-20)11-8-16-22-18-11/h1-3,8H,4-7H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJKQLCMMRVENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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